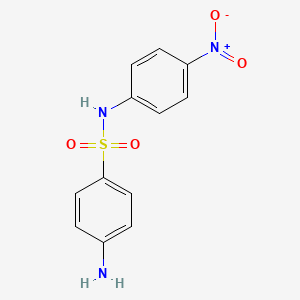

4-amino-N-(4-nitrophenyl)benzenesulfonamide

Overview

Description

Effective Recognition of Different Types of Amino Groups

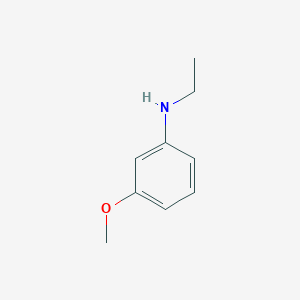

The study presented in the first paper introduces a highly efficient strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method demonstrates the ability to differentiate between various amino groups in complex molecules, which is a significant advancement in the field of transition-metal-catalyzed hydrogen autotransfer processes .

Solution Phase Peptide Synthesis

The second paper discusses a solution phase peptide synthesis strategy utilizing the 4-nitrobenzenesulfonamido group as a protecting and activating system for the carboxyl function. This group remains stable during peptide chain elongation and allows for the synthesis in both C → N and N → C directions. The study confirms that the absolute configuration at chiral centers is preserved during coupling reactions, which is crucial for the synthesis of peptides .

Synthesis of Nitrogenous Heterocycles

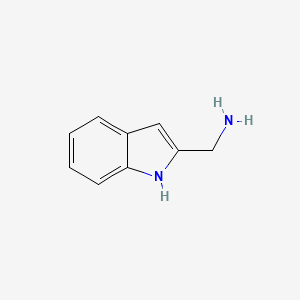

In the third paper, the authors report on the synthesis of 2-aryl-3-alkylamino-1H-indoles from polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides. The process involves base-mediated C-arylation and subsequent reduction, with the study addressing the effects of different substituents on the amino and aryl groups. This research provides valuable insights into the synthesis of nitrogenous heterocycles .

Chemical Space Mining

The fourth paper reviews the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. The paper summarizes strategies for their application, highlighting the versatility of these compounds in synthesizing diverse privileged scaffolds .

Structural and Spectroscopic Analysis

The fifth paper presents a theoretical and experimental investigation of a sulfonamide compound, focusing on its structural and spectroscopic properties. The study includes DFT calculations, which show good agreement with experimental data, and provides comprehensive insights into the molecular structure, including MEP, NBO, FMO analysis, and thermodynamic properties .

Inhibition of Carbonic Anhydrase Isozymes

The sixth paper describes the design and synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of human carbonic anhydrase isozymes. The study includes isothermal titration calorimetry and thermal shift assay measurements, as well as crystal structure determinations to elucidate the structural features of inhibitor binding .

Kynurenine 3-Hydroxylase Inhibitors

In the seventh paper, the authors detail the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. The study provides structure-activity relationships and demonstrates the potential of these compounds for investigating the kynurenine pathway's role in neuronal injury .

Preparation of Secondary Amines

The eighth paper focuses on the use of 2- and 4-nitrobenzenesulfonamides for the preparation of secondary amines. The sulfonamides undergo smooth alkylation and can be deprotected to yield secondary amines, showcasing their versatility in synthetic chemistry .

Experimental and Theoretical Study of Tetrazolylbenzenesulfonamides

Finally, the ninth paper reports on the synthesis, molecular structure, spectroscopic properties, and biological evaluation of tetrazolylbenzenesulfonamides. The study combines experimental data with DFT calculations and molecular docking to assess the antibacterial activity and carbonic anhydrase inhibition of these compounds .

Scientific Research Applications

Antimicrobial and Antimetastatic Properties

Some derivatives of benzenesulfonamide have shown promising results in the medical field. Pacchiano et al. (2011) synthesized a series of ureido-substituted benzenesulfonamides which demonstrated significant inhibition of several human carbonic anhydrases, a trait that is beneficial in treating certain medical conditions. One derivative, in particular, showed notable antimetastatic activity in a model of breast cancer metastasis (Pacchiano et al., 2011).

Applications in Solid-Phase Synthesis

Fülöpová and Soural (2015) highlighted the application of polymer-supported benzenesulfonamides in solid-phase synthesis. These compounds, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as intermediates in various chemical transformations, leading to the generation of diverse chemical structures (Fülöpová & Soural, 2015).

Electrochemical Synthesis

Mokhtari et al. (2019) developed a pair electrochemical strategy for synthesizing new benzenesulfonamide derivatives. This method stands out for its green approach and energy efficiency, allowing the synthesis of different products by adjusting the potential. The process highlights the potential of electrochemistry in organic synthesis, showcasing the versatility and environmental benefits of the method (Mokhtari et al., 2019).

Safety And Hazards

The safety data sheet for “4-amino-N-(4-nitrophenyl)benzenesulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJNABKXDUDYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309834 | |

| Record name | 4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

CAS RN |

6829-82-9 | |

| Record name | 4-Amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC217300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-NITROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8QT74YZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

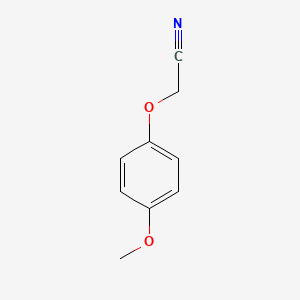

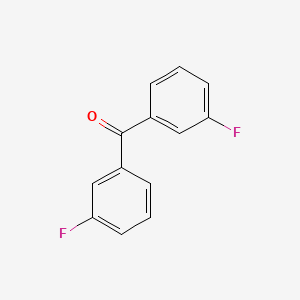

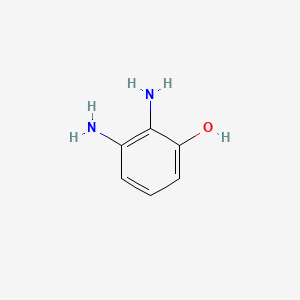

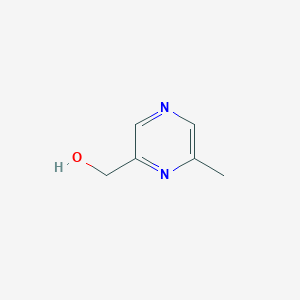

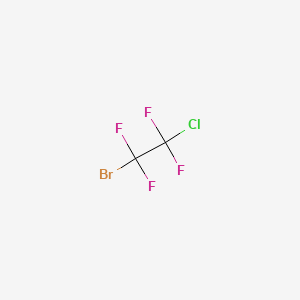

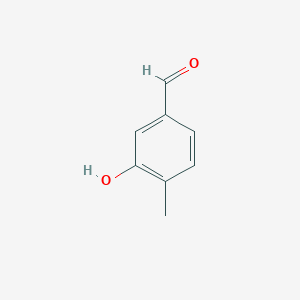

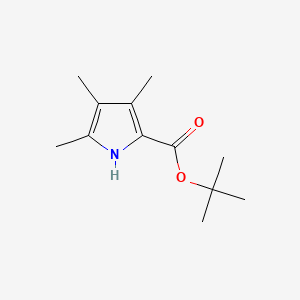

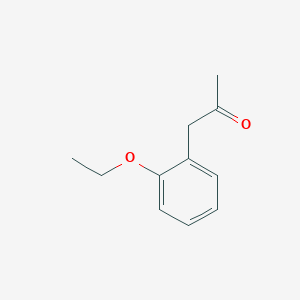

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

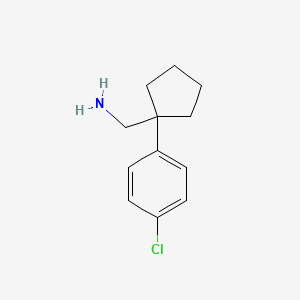

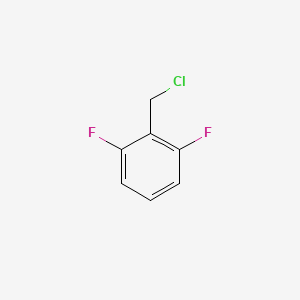

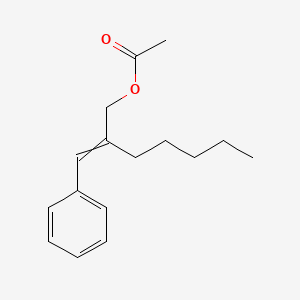

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.